4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
Overview
Description
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound This compound is of particular interest due to its unique structure, incorporating elements of quinoline, benzothiazole, and benzamide motifs
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : This intermediate is prepared by hydrogenation of quinoline under specific conditions.
Sulfonation Reaction: : The 3,4-dihydroquinoline is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Benzothiazole Incorporation: : A separate reaction involves the synthesis of the fluorinated benzothiazole derivative.
Amide Bond Formation: : The final step is the coupling of the sulfonylated 3,4-dihydroquinoline with the benzothiazole derivative through an amide bond formation reaction.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness, possibly using continuous flow reactors or large-scale batch processes. Optimizing catalysts and solvents for each step can also streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The quinoline and benzothiazole moieties can undergo redox reactions. Quinoline can be reduced to 3,4-dihydroquinoline and reoxidized.
Substitution: : The benzamide group can participate in nucleophilic substitution reactions, particularly under basic or acidic conditions.
Hydrolysis: : The amide bond in the compound can be hydrolyzed under strong acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents such as sodium borohydride for reduction reactions.
Bases like sodium hydroxide or acids like hydrochloric acid for hydrolysis and substitution reactions.
Major Products
From oxidation: Oxidized quinoline derivatives.
From reduction: Reduced quinoline and benzothiazole derivatives.
From substitution: Various substituted benzamides and sulfonyl compounds.
Scientific Research Applications
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is valuable in several research areas:
Chemistry: : Used as a building block for more complex molecules and materials.
Biology: : Potential as a biochemical probe due to its structural properties.
Medicine: : Investigation for therapeutic potential in treating diseases, especially those involving the nervous system or as anti-cancer agents.
Industry: : Could be used in developing novel materials with specific electronic or photonic properties.
Mechanism of Action
The compound's effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group and the benzothiazole moiety might bind to active sites or modulate biological pathways, while the fluorine atom can affect the compound's electronic properties and binding affinity. Detailed studies are necessary to elucidate these mechanisms fully.
Comparison with Similar Compounds
Compared to other compounds with quinoline or benzothiazole structures, 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is unique in combining these moieties with a sulfonyl group and fluorine substitution. Similar compounds include:
4-(2-quinolylsulfonyl)benzamide: : Lacks the fluorobenzothiazole moiety.
N-(6-fluorobenzo[d]thiazol-2-yl)-benzamide: : Lacks the dihydroquinoline and sulfonyl groups.
This unique combination might endow this compound with distinct physical, chemical, and biological properties that make it particularly interesting for further research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDTUAJJSYEHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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